![molecular formula C8H12O2 B12604935 5,10-Dioxaspiro[3.6]dec-7-ene CAS No. 902137-92-2](/img/structure/B12604935.png)
5,10-Dioxaspiro[3.6]dec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dioxaspiro[3.6]dec-7-ene: is a spiro compound characterized by a unique structure where two rings share a single common atom. This compound has the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . The spiro structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dioxaspiro[3.6]dec-7-ene typically involves the reaction of diols with cyclic ketones. One common method is the acetal formation reaction, where a diol reacts with a cyclic ketone under acidic conditions to form the spiro compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetal formation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 5,10-Dioxaspiro[3.6]dec-7-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5,10-Dioxaspiro[3.6]dec-7-ene is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for creating complex molecular architectures .
Biology: In biological research, spiro compounds like this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties .
Mecanismo De Acción
The mechanism of action of 5,10-Dioxaspiro[3.6]dec-7-ene involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1,4-Dioxaspiro[4.5]dec-7-ene
- Spiro[5.5]undecane
- 1-Oxaspiro[3.6]dec-7-ene
Comparison: 5,10-Dioxaspiro[3.6]dec-7-ene is unique due to its specific ring structure and the presence of two oxygen atoms within the spiro ring. This configuration imparts distinct chemical reactivity and physical properties compared to other spiro compounds . For example, 1,4-Dioxaspiro[4.5]dec-7-ene has a different ring size and oxygen placement, leading to variations in reactivity and applications .
Propiedades
Número CAS |
902137-92-2 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5,10-dioxaspiro[3.6]dec-7-ene |
InChI |
InChI=1S/C8H12O2/c1-2-7-10-8(9-6-1)4-3-5-8/h1-2H,3-7H2 |
Clave InChI |
SREBIJOJKPYKTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)OCC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)


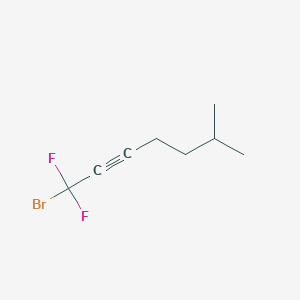
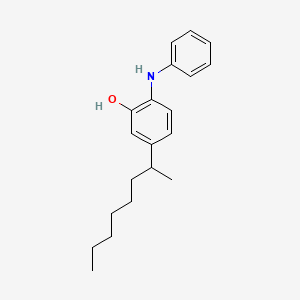
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
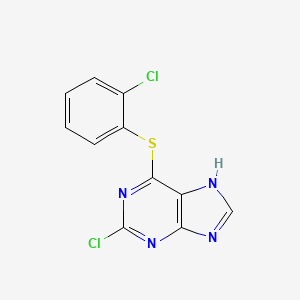
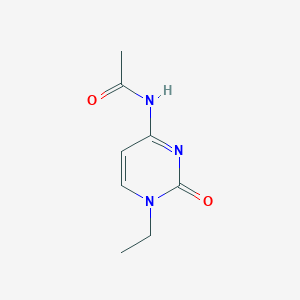
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
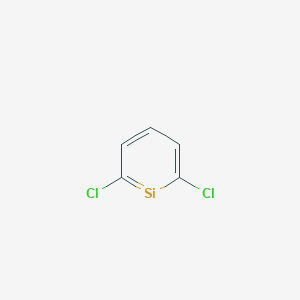
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)
